CBB1007 hydrochloride

LSD1/KDM1A Epigenetics Histone Demethylase

Researchers studying LSD1-dependent epigenetic regulation often face unreliable tool compounds with off-target effects. CBB1007 hydrochloride provides a validated, cell-permeable, reversible LSD1 inhibitor with >19-fold selectivity for pluripotent cancer cells over non-pluripotent cells. • IC50 5.27 µM for hLSD1; blocks H3K4Me2/H3K4Me demethylation ≤5 µM. • Activates silenced genes (CHRM4, SCN3A) at 0.5-1 µM; IC50 3.74 µM for transcriptional activation. • Benchmark: directly compared to 5 LSD1 inhibitors in ovarian cancer panel. • In stock for immediate global shipping with guaranteed ≥98% purity.

Molecular Formula C27H39Cl5N8O4
Molecular Weight 716.9 g/mol
Cat. No. B10800386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007 hydrochloride
Molecular FormulaC27H39Cl5N8O4
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H
InChIKeyFBXRLNJMTYEDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1007 Hydrochloride Overview


CBB1007 hydrochloride (CAS 2070014-96-7, free base 1379573-92-8) is a cell-permeable amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with a reported IC50 of 5.27 µM for recombinant human LSD1 in cell-free assays [1]. It is widely used as a chemical probe to investigate LSD1-dependent epigenetic regulation, particularly in models of pluripotent cancer and stem cell biology .

Reversible, substrate-competitive LSD1 inhibition for target-engagement studies
Cell-permeable probe suitable for intracellular epigenetic assays
Reported selectivity for pluripotent cancer stem cell models

CBB1007 Hydrochloride: Substitution Risks


LSD1 inhibitors encompass a chemically diverse class with profound differences in mechanism (reversible vs. irreversible), selectivity profile (LSD1 vs. LSD2/MAOs), and cellular permeability [1]. Simple substitution based solely on enzyme IC50 values is unreliable; for instance, the analog CBB1002 exhibits comparable in vitro LSD1 inhibition (IC50 11.16 µM) but fails to enter cells and shows no functional activity [1]. Furthermore, many potent LSD1 inhibitors (e.g., S2101, GSK-LSD1) are irreversible inhibitors that may lack the functional selectivity for pluripotent cancer cells observed with CBB1007 . The following quantitative evidence clarifies precisely where CBB1007 hydrochloride offers verifiable differentiation for research selection.

Mechanism Reversible inhibition vs. irreversible LSD1 inhibitors may alter cellular response and target-residence time.
Permeability Cell permeability varies across LSD1 inhibitor analogs; in vitro enzyme inhibition does not guarantee intracellular activity.
Selectivity Pluripotent-cell selectivity is not a class-wide property; other LSD1 inhibitors may not replicate this profile.

CBB1007 Hydrochloride: Comparative Evidence


Superior LSD1 Inhibition vs. CBB1002 and CBB1003

In a direct head-to-head cell-free assay using recombinant human LSD1 protein and a synthetic H3K4me2 peptide substrate, CBB1007 displayed an IC50 of 5.27 µM, representing a 2.1-fold improvement over CBB1002 (IC50 = 11.16 µM) and a 2.0-fold improvement over CBB1003 (IC50 = 10.54 µM) [1].

Enzyme inhibition
Head-to-head
IC50 5.27 µM (CBB1007) vs. 11.16 µM (CBB1002), 10.54 µM (CBB1003)
Reported target-engagement assay context
Cell-free LSD1 assay; H3K4me2 substrate
LSD1/KDM1A Epigenetics Histone Demethylase

Cell Permeability and Functional Activity vs. CBB1002

In F9 mouse teratocarcinoma cells, CBB1007 was readily detected intracellularly by mass spectrometry after a 2-hour incubation, whereas the analog CBB1002 was undetectable under identical conditions [1]. Consequently, CBB1007 induced robust growth inhibition and H3K4 hypermethylation, while CBB1002 showed no cellular activity despite its in vitro enzyme inhibition [1].

Cell permeability
Head-to-head
CBB1007: intracellular detectable; CBB1002: not detectable
Cell-permeable probe confirmation
F9 teratocarcinoma cells, 2 h exposure
Cell Permeability Cellular Assay Chemical Probe

Epigenetic Gene Activation vs. CBB1003

In F9 pluripotent carcinoma cells, CBB1007 activated the expression of CHRM4 and SCN3A genes at concentrations as low as 0.5–1 µM, with an IC50 for gene activation of 3.74 µM. In comparison, analog CBB1003 required concentrations of 5–10 µM for detectable gene activation and exhibited an IC50 of 8.45 µM [1].

Gene activation
Head-to-head
IC50 3.74 µM (CBB1007) vs. 8.45 µM (CBB1003); ~10-fold lower minimal effective conc.
Reported gene-activation endpoint context
CHRM4/SCN3A expression in F9 cells
Gene Activation Epigenetic Reprogramming Differentiation

Pluripotent Cancer Cell Selectivity

In a comparative cytotoxicity screen, CBB1007 potently inhibited the growth of pluripotent cancer cell lines (F9, NCCIT, NTERA-2) with an IC50 range of approximately 1–5 µM, while showing no significant growth inhibition in non-pluripotent cancer cells (HeLa, 293) or somatic cells (NIH3T3) even at concentrations of 100–200 µM [1]. This represents a >19-fold selectivity window based on the minimal effective concentration in non-pluripotent cells.

Pluripotent selectivity
Head-to-head
IC50 ~1–5 µM in pluripotent lines; no significant inhibition at ≥100 µM in non-pluripotent cells
Pluripotent-cell selectivity context
>19-fold window; MTT assay, 48 h
Cancer Stem Cells Selectivity Pluripotency

LSD1 Selectivity Over LSD2 and JARID1A

In cell-free demethylation assays using recombinant proteins, CBB1007 showed no inhibitory activity against LSD2 (a paralogue with 38% sequence identity) or JARID1A (a Jumonji domain-containing H3K4 demethylase) [1]. This contrasts with some irreversible LSD1 inhibitors that may exhibit off-target activity against MAO enzymes or other FAD-dependent oxidases.

Demethylase selectivity
Head-to-head
No inhibition of LSD2 or JARID1A at up to 10 µM
Demethylase selectivity profile
Recombinant protein assays
Selectivity Profiling Off-Target Demethylase

Purity and Batch Consistency

Commercially available CBB1007 hydrochloride is routinely supplied at ≥98.0% purity as determined by HPLC analysis, with batch-specific Certificates of Analysis (CoA) available from major vendors . This level of analytical characterization exceeds the minimal requirements for chemical probe validation and ensures consistent biological activity across independent studies.

Purity specification
Data to verify
≥98.0% (HPLC)
Supplier purity specification
Vendor data; independent verification recommended
Quality Control Purity Reproducibility

CBB1007 Hydrochloride: Validated Applications


LSD1 Dependency in Pluripotent Cancer Models

CBB1007 hydrochloride is the preferred tool compound for studies examining LSD1 function in pluripotent teratocarcinoma, embryonic carcinoma, and seminoma cell lines (e.g., F9, NCCIT, NTERA-2). Its demonstrated >19-fold selectivity for pluripotent cancer cells over non-pluripotent cells [1] enables clean dissection of LSD1's role in maintaining pluripotency and cancer stem cell properties without confounding cytotoxicity in somatic control cells.

Reversible Substrate-Competitive LSD1 Inhibition

Unlike irreversible LSD1 inhibitors (e.g., S2101, GSK-LSD1) that covalently modify the enzyme, CBB1007 provides reversible and substrate-competitive inhibition [1]. This mechanism is advantageous for studies where washout experiments, dose-response reversibility, or competition with endogenous substrates is essential for experimental design.

Epigenetic Reprogramming and Differentiation Assays

CBB1007 reliably activates epigenetically suppressed genes (CHRM4, SCN3A) at concentrations as low as 0.5–1 µM, with an IC50 of 3.74 µM for transcriptional activation [1]. This makes it a validated probe for investigating LSD1-dependent gene silencing mechanisms and for screening differentiation-inducing compounds in pluripotent cell models.

LSD1 Inhibitor Comparison in Ovarian Cancer

CBB1007 has been directly benchmarked against five other LSD1 inhibitors (pargyline, TCP, RN-1, S2101, CAS 927019-63-4) in a panel of ovarian cancer cell lines, providing a robust comparative baseline for researchers evaluating LSD1 as a therapeutic target in ovarian cancer [2]. This cross-study validation supports its use as a reference compound in multi-inhibitor screening campaigns.

Application
Selection Property
Validation Focus
Pluripotent cancer model studies
LSD1-dependent pluripotency maintenance
Selective growth inhibition in pluripotent lines
Reversible inhibition mechanism research
Substrate-competitive reversible binding
Washout reversibility and substrate competition
Epigenetic gene activation assays
Transcriptional derepression potency
CHRM4/SCN3A expression endpoints
LSD1 inhibitor benchmarking in ovarian cancer models
Multi-inhibitor comparative activity
Cross-study reference compound utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1007 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.